molecular formula C8H9ClN2O2 B13099389 2-Chloro-N,5-dimethyl-4-nitroaniline

2-Chloro-N,5-dimethyl-4-nitroaniline

Cat. No.: B13099389
M. Wt: 200.62 g/mol
InChI Key: WAWCCVTWSREXIV-UHFFFAOYSA-N
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Description

2-Chloro-N,5-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aromatic ring, along with two methyl groups (-CH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,5-dimethyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-chloro-5-dimethylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,5-dimethyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N,5-dimethyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-N,5-dimethyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,5-dimethyl-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the aromatic ring, along with the methyl groups, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-N,5-dimethyl-4-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,1-2H3

InChI Key

WAWCCVTWSREXIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC

Origin of Product

United States

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